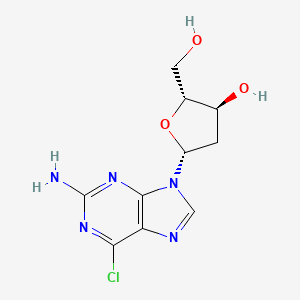

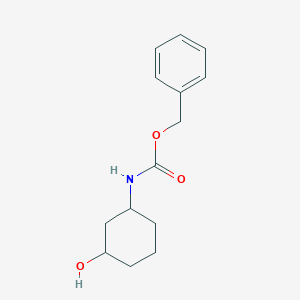

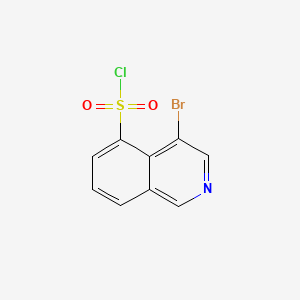

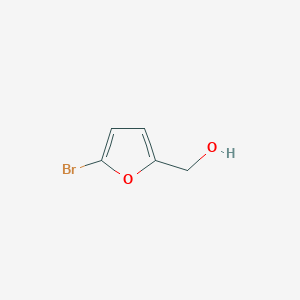

![molecular formula C12H15NO4 B1284056 tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate CAS No. 111081-10-8](/img/structure/B1284056.png)

tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate

Descripción general

Descripción

The compound tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate is a chemical entity that has been studied in the context of various chemical reactions and as an intermediate in the synthesis of pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, related compounds and functional groups such as tert-butyl carbamates and benzo[d][1,3]dioxoles are discussed, which can provide insights into the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is often achieved through multistep synthetic routes. For instance, an enantioselective synthesis of a benzyl tert-butyl carbamate using iodolactamization as a key step is described, which could be relevant to the synthesis of this compound . The iodolactamization process leads to a highly functionalized intermediate, which is a common strategy in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure and properties of related compounds have been studied using various spectroscopic and computational methods. For example, the molecular structure, vibrational spectra, and electronic properties of a tert-butyl substituted benzoic acid were investigated using DFT calculations and spectroscopic techniques . These methods could similarly be applied to this compound to gain insights into its molecular structure and behavior.

Chemical Reactions Analysis

The reactivity of tert-butyl groups in chemical reactions is well-documented. For instance, tert-butyl aryl sulfides are synthesized through C-S cross-coupling reactions, which could be analogous to reactions involving this compound . Additionally, tert-butylperoxy iodanes have been shown to generate iodine-centered radicals at room temperature, indicating the potential for tert-butyl groups to participate in radical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds can be influenced by the tert-butyl group. For example, the presence of tert-butyl groups can affect the chromatographic behavior of calixarenes, as demonstrated by their application in HPLC stationary phases . This suggests that tert-butyl groups can impart unique properties to the compounds they are attached to, which would be relevant for this compound.

Aplicaciones Científicas De Investigación

1. Anti-Malarial Activity

- tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate derivatives have been identified as potential anti-malarial agents. Specifically, a study by Cunico et al. (2009) explored the crystal structures of active this compound derivatives, highlighting their significance in generating anti-malarial activity.

2. Antibacterial Properties

- A series of compounds including this compound derivatives were synthesized and characterized for their antibacterial activity. El-Behairy et al. (2014) reported that these compounds demonstrated high antibacterial activity against different Gram-positive and Gram-negative bacteria.

3. Synthesis of Functional Materials

- The synthesis of benzo[1,2-d;4,5-d']bis[1,3]dithioles, important building blocks in functional materials such as fluorescent dyes and conjugated polymers, often involves this compound derivatives. Kopp et al. (2020) detailed a method for synthesizing these compounds more conveniently and with higher yields.

4. Anti-Tumor Activity

- In a study on the synthesis and antitumor evaluation of this compound derivatives, Wu et al. (2016) found that some derivatives showed potent growth inhibition properties against various human cancer cell lines.

5. Organic Synthesis Applications

- tert-Butyl phenylazocarboxylates, including this compound derivatives, are versatile building blocks in organic synthesis. According to Jasch et al. (2012), these compounds can undergo nucleophilic substitutions and radical reactions, enabling various modifications of the benzene ring and carbonyl unit.

Safety and Hazards

Mecanismo De Acción

Target of Action

Tert-Butyl Benzo[d][1,3]dioxol-4-ylcarbamate, also known as tert-butyl N-(1,3-benzodioxol-4-yl)carbamate, is a compound that has been evaluated for its antitumor activities . The primary targets of this compound are cancer cell lines such as HeLa, A549, and MCF-7 . These cell lines represent different types of human cancers, and the compound’s interaction with these cells can lead to growth inhibition .

Mode of Action

The compound interacts with its targets (cancer cells) by inhibiting their growth . . This means that the compound can interfere with the normal cell cycle, preventing the cells from dividing and proliferating.

Biochemical Pathways

The induction of apoptosis suggests that the compound may affect pathways related to cell survival and death . The cell cycle arrest indicates that the compound may also interfere with the normal progression of the cell cycle, which is a series of events that lead to cell division.

Result of Action

The result of the compound’s action is the inhibition of growth in certain cancer cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound could potentially be developed as an antitumor agent .

Análisis Bioquímico

Biochemical Properties

tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, This compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, This compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of This compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the breakdown of the compound, affecting its efficacy. Long-term studies have shown that This compound can have sustained effects on cellular function, including continued inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, This compound can exhibit toxic effects, including liver and kidney damage, due to the accumulation of the compound in these organs . Threshold effects have also been noted, where a specific dosage is required to achieve the desired biochemical response.

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolism can lead to the formation of reactive intermediates that may interact with other cellular components, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, This compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, This compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of the compound can affect its interactions with other biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

tert-butyl N-(1,3-benzodioxol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)13-8-5-4-6-9-10(8)16-7-15-9/h4-6H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJXLFFMPQLTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564635 | |

| Record name | tert-Butyl 2H-1,3-benzodioxol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111081-10-8 | |

| Record name | tert-Butyl 2H-1,3-benzodioxol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.